molecular formula C7H6Cl2S B12558544 1-Chloro-2-[(chloromethyl)sulfanyl]benzene CAS No. 147917-81-5

1-Chloro-2-[(chloromethyl)sulfanyl]benzene

Cat. No.: B12558544
CAS No.: 147917-81-5
M. Wt: 193.09 g/mol
InChI Key: RIVLOEMFLVCCFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-2-[(chloromethyl)sulfanyl]benzene typically involves the chlorination of 2-chlorotoluene. This reaction is carried out in the presence of sulfuryl chloride (SO(_2)Cl(_2)) and a catalyst such as iron(III) chloride (FeCl(_3)). The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve large-scale chlorination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-2-[(chloromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-Chloro-2-[(chloromethyl)sulfanyl]benzene exerts its effects involves the formation of covalent bonds with nucleophilic sites in target molecules. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds . This reactivity makes it useful in various chemical transformations and modifications of biological molecules .

Properties

CAS No.

147917-81-5

Molecular Formula

C7H6Cl2S

Molecular Weight

193.09 g/mol

IUPAC Name

1-chloro-2-(chloromethylsulfanyl)benzene

InChI

InChI=1S/C7H6Cl2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2

InChI Key

RIVLOEMFLVCCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCl)Cl

Origin of Product

United States

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